Dregeoside Ga1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

98665-66-8 |

|---|---|

分子式 |

C49H80O17 |

分子量 |

941.1 g/mol |

IUPAC 名称 |

[11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |

InChI |

InChI=1S/C49H80O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23-27,30-34,36-46,50,53-55H,14-22H2,1-12H3 |

InChI 键 |

LLIYLAIGJSAESV-UHFFFAOYSA-N |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(C)O)O)C)C)C)O)OC)O |

外观 |

Powder |

产品来源 |

United States |

Foundational & Exploratory

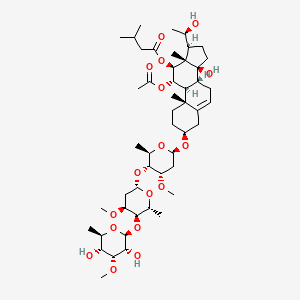

"Dregeoside Ga1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a complex steroidal glycoside isolated from the plant Dregea volubilis. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for this compound is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate (B1210297) and 3-methylbutanoate functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 98665-66-8[1] |

| Molecular Formula | C49H80O17[1][2] |

| Synonyms | This compound, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 941.149 g/mol | [2] |

| Melting Point | 126.5-129 °C | [2] |

| Boiling Point | 904.9±65.0 °C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Flash Point | 249.8±27.8 °C | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO |

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant Dregea volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that this compound possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

Bone Formation

There is evidence to suggest that this compound may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for this compound is unconfirmed, one plausible pathway is the modulation of the Wnt/β-catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.

Appetite Regulation via Melanocortin Pathway

Research on related pregnane (B1235032) glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

General Isolation and Purification Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

-

Promastigote Assay:

-

Culture Leishmania promastigotes in appropriate media.

-

Incubate the promastigotes with various concentrations of this compound for 48-72 hours.

-

Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Calculate the IC50 value.

-

-

Amastigote Assay:

-

Infect macrophages with Leishmania promastigotes.

-

After infection, treat the cells with different concentrations of this compound for 72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage by microscopic examination.

-

Calculate the IC50 value.

-

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its therapeutic potential.

References

"Dregeoside Ga1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a complex steroidal glycoside isolated from the plant Dregea volubilis. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for this compound is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate (B1210297) and 3-methylbutanoate functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 98665-66-8[1] |

| Molecular Formula | C49H80O17[1][2] |

| Synonyms | This compound, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 941.149 g/mol | [2] |

| Melting Point | 126.5-129 °C | [2] |

| Boiling Point | 904.9±65.0 °C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Flash Point | 249.8±27.8 °C | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO |

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant Dregea volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that this compound possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

Bone Formation

There is evidence to suggest that this compound may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for this compound is unconfirmed, one plausible pathway is the modulation of the Wnt/β-catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.

Appetite Regulation via Melanocortin Pathway

Research on related pregnane (B1235032) glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

General Isolation and Purification Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

-

Promastigote Assay:

-

Culture Leishmania promastigotes in appropriate media.

-

Incubate the promastigotes with various concentrations of this compound for 48-72 hours.

-

Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Calculate the IC50 value.

-

-

Amastigote Assay:

-

Infect macrophages with Leishmania promastigotes.

-

After infection, treat the cells with different concentrations of this compound for 72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage by microscopic examination.

-

Calculate the IC50 value.

-

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its therapeutic potential.

References

"Dregeoside Ga1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Ga1 is a complex steroidal glycoside isolated from the plant Dregea volubilis. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes posited signaling pathway interactions and representative experimental protocols for the evaluation of its biological effects. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a pregnane-type steroid glycoside, a class of natural products known for their diverse biological activities. Its complex structure consists of a steroidal aglycone core to which a chain of deoxy sugars is attached.

The systematic name for this compound is Pregn-5-ene-11,12,14,20-tetrol, 3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-, 11-acetate 12-(3-methylbutanoate), (3β,11α,12β,14β)-. The presence of acetate and 3-methylbutanoate functional groups, along with its specific stereochemistry, are critical for its biological interactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 98665-66-8[1] |

| Molecular Formula | C49H80O17[1][2] |

| Synonyms | This compound, Butanoic acid, 3-methyl-, (3β,11α,12β,14β,20R)-11-(acetyloxy)-3-[[O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1->4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl]oxy]-12,14,20-trihydroxypregn-5-en-20-yl ester |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 941.149 g/mol | [2] |

| Melting Point | 126.5-129 °C | [2] |

| Boiling Point | 904.9±65.0 °C at 760 mmHg | |

| Density | 1.3±0.1 g/cm³ | |

| Flash Point | 249.8±27.8 °C | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO |

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, although research is still in its early stages. The primary source of this compound is the plant Dregea volubilis (family Apocynaceae), which has a history of use in traditional medicine. Extracts from this plant have shown antimicrobial, antioxidant, and antitumor properties.

Cytotoxic and Leishmanicidal Activity

Preliminary studies have indicated that this compound possesses cytotoxic and leishmanicidal activity. This suggests potential applications in oncology and in the treatment of parasitic diseases.

Bone Formation

There is evidence to suggest that this compound may stimulate bone formation, indicating a potential therapeutic role in conditions like osteoporosis. Steroidal compounds often influence bone metabolism. While the specific mechanism for this compound is unconfirmed, one plausible pathway is the modulation of the Wnt/β-catenin signaling cascade, a critical pathway in osteoblast differentiation and bone formation.

Appetite Regulation via Melanocortin Pathway

Research on related pregnane glycosides suggests a role in appetite regulation through the melanocortin signaling pathway. These compounds have been shown to activate melanocortin signaling, which in turn can lead to a decrease in food intake. A key downstream effector of this pathway is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin involved in neuronal survival and growth, which is also implicated in energy balance.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and pharmacology, the following workflows can be proposed.

General Isolation and Purification Workflow

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Leishmanicidal Activity Assay

This assay determines the effect of the compound on the promastigote and amastigote stages of Leishmania parasites.

-

Promastigote Assay:

-

Culture Leishmania promastigotes in appropriate media.

-

Incubate the promastigotes with various concentrations of this compound for 48-72 hours.

-

Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Calculate the IC50 value.

-

-

Amastigote Assay:

-

Infect macrophages with Leishmania promastigotes.

-

After infection, treat the cells with different concentrations of this compound for 72 hours.

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage by microscopic examination.

-

Calculate the IC50 value.

-

Conclusion and Future Directions

This compound is a promising natural product with a range of potential therapeutic applications. Its complex chemical structure and reported biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders, warrant further investigation. Future research should focus on elucidating the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its therapeutic potential.

References

Dregeoside Ga1: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a polyoxypregnane glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and, to date, only reported natural source of this compound is the plant Dregea volubilis (L.f.) Benth. ex Hook.f.[1], a member of the Apocynaceae family. This woody vine is found throughout Southeast Asia and has a history of use in traditional medicine. Various parts of the plant, including the leaves, flowers, and roots, have been investigated for their chemical constituents, revealing a rich profile of pregnane (B1235032) glycosides, flavonoids, and other bioactive compounds. While this compound's specific location within the plant is not definitively documented in readily available literature, the isolation of numerous other pregnane glycosides from the leaves, flowers, and roots suggests that it may be present in multiple tissues.

Isolation and Purification Methodology

While the seminal paper by Yoshimura et al. (1985) detailing the initial isolation of this compound is not widely accessible, a representative and detailed experimental protocol has been constructed based on established methods for the isolation of analogous pregnane glycosides from Dregea volubilis. This protocol is designed to provide a robust framework for the successful extraction and purification of this compound.

Plant Material Collection and Preparation

Fresh, healthy plant material of Dregea volubilis (leaves, stems, or whole plant) should be collected and authenticated by a plant taxonomist. The material is then washed thoroughly with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried material is coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dry place.

Extraction

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration. Methanol (B129727) or ethanol (B145695) are the solvents of choice for extracting polar glycosides like this compound.

Protocol:

-

Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

-

Extract with methanol (2.5 L) for 48-72 hours or until the solvent running through the siphon is colorless.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude methanolic extract in distilled water to form a slurry.

-

Transfer the slurry to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The pregnane glycosides, including this compound, are expected to be concentrated in the more polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction enriched with pregnane glycosides is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Adsorb the dried polar fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

-

n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

-

Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2, ...)

-

-

Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Dissolve the semi-purified fraction containing this compound in methanol.

-

Apply the solution to a column packed with Sephadex LH-20 equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

The fraction obtained from the Sephadex LH-20 column is subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV detection at an appropriate wavelength (e.g., 205-220 nm).

-

Collect the peak corresponding to this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

-

Data Presentation

Extraction Yields from Dregea volubilis Leaves

The following table summarizes the percentage yields of crude extracts from the leaves of Dregea volubilis using different solvents. It is important to note that these values represent the total extractable matter and not the specific yield of this compound.

| Solvent System | Percentage Yield (% w/w) | Reference |

| Petroleum Ether | 10.81 | [2] |

| Ethyl Acetate | 11.36 | [2] |

| Ethanol | 12.13 | [2] |

Note: The specific yield of purified this compound from the starting plant material is not reported in the reviewed literature.

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway for Pregnane Glycosides

While a specific signaling pathway for this compound has not been elucidated, studies on other pregnane glycosides suggest a potential interaction with the melanocortin signaling pathway, which is involved in the regulation of appetite. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway for pregnane glycosides.[3]

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methods for this compound. While Dregea volubilis is the established source, further research is warranted to quantify the abundance of this compound in different plant parts and to explore other potential natural sources. The provided isolation protocol, though representative, offers a solid starting point for researchers. Future studies should focus on elucidating the specific biological activities and signaling pathways of this compound to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of active fraction isolated from the leaf extract of Dregea volubilis [Linn.] Benth. on plasma glucose concentration and lipid profile in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

Dregeoside Ga1: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a polyoxypregnane glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and, to date, only reported natural source of this compound is the plant Dregea volubilis (L.f.) Benth. ex Hook.f.[1], a member of the Apocynaceae family. This woody vine is found throughout Southeast Asia and has a history of use in traditional medicine. Various parts of the plant, including the leaves, flowers, and roots, have been investigated for their chemical constituents, revealing a rich profile of pregnane (B1235032) glycosides, flavonoids, and other bioactive compounds. While this compound's specific location within the plant is not definitively documented in readily available literature, the isolation of numerous other pregnane glycosides from the leaves, flowers, and roots suggests that it may be present in multiple tissues.

Isolation and Purification Methodology

While the seminal paper by Yoshimura et al. (1985) detailing the initial isolation of this compound is not widely accessible, a representative and detailed experimental protocol has been constructed based on established methods for the isolation of analogous pregnane glycosides from Dregea volubilis. This protocol is designed to provide a robust framework for the successful extraction and purification of this compound.

Plant Material Collection and Preparation

Fresh, healthy plant material of Dregea volubilis (leaves, stems, or whole plant) should be collected and authenticated by a plant taxonomist. The material is then washed thoroughly with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried material is coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dry place.

Extraction

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration. Methanol (B129727) or ethanol (B145695) are the solvents of choice for extracting polar glycosides like this compound.

Protocol:

-

Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

-

Extract with methanol (2.5 L) for 48-72 hours or until the solvent running through the siphon is colorless.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude methanolic extract in distilled water to form a slurry.

-

Transfer the slurry to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The pregnane glycosides, including this compound, are expected to be concentrated in the more polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction enriched with pregnane glycosides is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Adsorb the dried polar fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

-

n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

-

Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2, ...)

-

-

Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Dissolve the semi-purified fraction containing this compound in methanol.

-

Apply the solution to a column packed with Sephadex LH-20 equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

The fraction obtained from the Sephadex LH-20 column is subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV detection at an appropriate wavelength (e.g., 205-220 nm).

-

Collect the peak corresponding to this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

-

Data Presentation

Extraction Yields from Dregea volubilis Leaves

The following table summarizes the percentage yields of crude extracts from the leaves of Dregea volubilis using different solvents. It is important to note that these values represent the total extractable matter and not the specific yield of this compound.

| Solvent System | Percentage Yield (% w/w) | Reference |

| Petroleum Ether | 10.81 | [2] |

| Ethyl Acetate | 11.36 | [2] |

| Ethanol | 12.13 | [2] |

Note: The specific yield of purified this compound from the starting plant material is not reported in the reviewed literature.

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway for Pregnane Glycosides

While a specific signaling pathway for this compound has not been elucidated, studies on other pregnane glycosides suggest a potential interaction with the melanocortin signaling pathway, which is involved in the regulation of appetite. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway for pregnane glycosides.[3]

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methods for this compound. While Dregea volubilis is the established source, further research is warranted to quantify the abundance of this compound in different plant parts and to explore other potential natural sources. The provided isolation protocol, though representative, offers a solid starting point for researchers. Future studies should focus on elucidating the specific biological activities and signaling pathways of this compound to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of active fraction isolated from the leaf extract of Dregea volubilis [Linn.] Benth. on plasma glucose concentration and lipid profile in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

Dregeoside Ga1: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a polyoxypregnane glycoside, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The primary and, to date, only reported natural source of this compound is the plant Dregea volubilis (L.f.) Benth. ex Hook.f.[1], a member of the Apocynaceae family. This woody vine is found throughout Southeast Asia and has a history of use in traditional medicine. Various parts of the plant, including the leaves, flowers, and roots, have been investigated for their chemical constituents, revealing a rich profile of pregnane glycosides, flavonoids, and other bioactive compounds. While this compound's specific location within the plant is not definitively documented in readily available literature, the isolation of numerous other pregnane glycosides from the leaves, flowers, and roots suggests that it may be present in multiple tissues.

Isolation and Purification Methodology

While the seminal paper by Yoshimura et al. (1985) detailing the initial isolation of this compound is not widely accessible, a representative and detailed experimental protocol has been constructed based on established methods for the isolation of analogous pregnane glycosides from Dregea volubilis. This protocol is designed to provide a robust framework for the successful extraction and purification of this compound.

Plant Material Collection and Preparation

Fresh, healthy plant material of Dregea volubilis (leaves, stems, or whole plant) should be collected and authenticated by a plant taxonomist. The material is then washed thoroughly with distilled water to remove any debris and shade-dried at room temperature for 7-10 days until brittle. The dried material is coarsely powdered using a mechanical grinder and stored in airtight containers in a cool, dry place.

Extraction

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration. Methanol or ethanol are the solvents of choice for extracting polar glycosides like this compound.

Protocol:

-

Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

-

Extract with methanol (2.5 L) for 48-72 hours or until the solvent running through the siphon is colorless.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude methanolic extract in distilled water to form a slurry.

-

Transfer the slurry to a separatory funnel and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The pregnane glycosides, including this compound, are expected to be concentrated in the more polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification

The fraction enriched with pregnane glycosides is then subjected to a series of chromatographic techniques to isolate this compound.

Protocol:

-

Silica Gel Column Chromatography (Initial Separation):

-

Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Adsorb the dried polar fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

-

n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

-

Ethyl Acetate : Methanol (9.5:0.5, 9:1, 8:2, ...)

-

-

Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Dissolve the semi-purified fraction containing this compound in methanol.

-

Apply the solution to a column packed with Sephadex LH-20 equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps to remove pigments and other high molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification):

-

The fraction obtained from the Sephadex LH-20 column is subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: UV detection at an appropriate wavelength (e.g., 205-220 nm).

-

Collect the peak corresponding to this compound.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-MS).

-

Data Presentation

Extraction Yields from Dregea volubilis Leaves

The following table summarizes the percentage yields of crude extracts from the leaves of Dregea volubilis using different solvents. It is important to note that these values represent the total extractable matter and not the specific yield of this compound.

| Solvent System | Percentage Yield (% w/w) | Reference |

| Petroleum Ether | 10.81 | [2] |

| Ethyl Acetate | 11.36 | [2] |

| Ethanol | 12.13 | [2] |

Note: The specific yield of purified this compound from the starting plant material is not reported in the reviewed literature.

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway for Pregnane Glycosides

While a specific signaling pathway for this compound has not been elucidated, studies on other pregnane glycosides suggest a potential interaction with the melanocortin signaling pathway, which is involved in the regulation of appetite. The following diagram illustrates this hypothetical pathway.

Caption: Hypothetical signaling pathway for pregnane glycosides.[3]

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation methods for this compound. While Dregea volubilis is the established source, further research is warranted to quantify the abundance of this compound in different plant parts and to explore other potential natural sources. The provided isolation protocol, though representative, offers a solid starting point for researchers. Future studies should focus on elucidating the specific biological activities and signaling pathways of this compound to unlock its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of active fraction isolated from the leaf extract of Dregea volubilis [Linn.] Benth. on plasma glucose concentration and lipid profile in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Dregeoside Ga1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a complex pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has been identified as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its cytotoxic and leishmanicidal effects. Due to the limited availability of specific quantitative data for this compound, this document also presents data on the biological activities of other structurally related pregnane glycosides from Dregea volubilis to provide a broader context for its potential. Furthermore, detailed experimental protocols for assessing cytotoxicity and leishmanicidal activity are provided to guide future research and development efforts.

Reported Biological Activities of this compound

This compound has been reported to possess significant cytotoxic and leishmanicidal activity[1]. However, to date, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or CC50 (half maximal cytotoxic concentration) values, have not been published in peer-reviewed literature. The assertion of its activity is based on initial screenings and spectroscopic data compilations of natural products[1].

References

The Biological Potential of Dregeoside Ga1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a complex pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has been identified as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its cytotoxic and leishmanicidal effects. Due to the limited availability of specific quantitative data for this compound, this document also presents data on the biological activities of other structurally related pregnane glycosides from Dregea volubilis to provide a broader context for its potential. Furthermore, detailed experimental protocols for assessing cytotoxicity and leishmanicidal activity are provided to guide future research and development efforts.

Reported Biological Activities of this compound

This compound has been reported to possess significant cytotoxic and leishmanicidal activity[1]. However, to date, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or CC50 (half maximal cytotoxic concentration) values, have not been published in peer-reviewed literature. The assertion of its activity is based on initial screenings and spectroscopic data compilations of natural products[1].

References

The Biological Potential of Dregeoside Ga1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a complex pregnane glycoside isolated from the medicinal plant Dregea volubilis, has been identified as a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its cytotoxic and leishmanicidal effects. Due to the limited availability of specific quantitative data for this compound, this document also presents data on the biological activities of other structurally related pregnane glycosides from Dregea volubilis to provide a broader context for its potential. Furthermore, detailed experimental protocols for assessing cytotoxicity and leishmanicidal activity are provided to guide future research and development efforts.

Reported Biological Activities of this compound

This compound has been reported to possess significant cytotoxic and leishmanicidal activity[1]. However, to date, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or CC50 (half maximal cytotoxic concentration) values, have not been published in peer-reviewed literature. The assertion of its activity is based on initial screenings and spectroscopic data compilations of natural products[1].

References

Dregeoside Ga1: A Technical Guide to a Polyhydroxypregnane Glycoside and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, a member of the Apocynaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes.[1][2] Scientific investigations into the chemical constituents of Dregea volubilis have revealed a rich diversity of pregnane (B1235032) glycosides, including a series of dregeosides and volubilosides. While specific biological activities and synthesis pathways for this compound are not extensively documented in publicly available literature, the study of its congeners provides valuable insights into the potential therapeutic applications of this class of compounds. This technical guide offers a comprehensive overview of the available literature on this compound and related compounds, focusing on their isolation, known biological activities, and the general experimental protocols employed in their study.

Chemical Classification and Structure

This compound belongs to the family of polyhydroxypregnane glycosides.[3] These are steroidal compounds characterized by a pregnane skeleton, which is a C21 steroid, decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. The structural elucidation of these complex molecules is typically achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Biological Activities of Related Pregnane Glycosides from Dregea volubilis

While specific bioactivity data for this compound is scarce, numerous studies have reported on the pharmacological potential of other pregnane glycosides and extracts isolated from Dregea volubilis. These findings suggest that compounds within this class exhibit a range of biological effects, including antitumor, α-glucosidase and α-amylase inhibition, and phytotoxic activities. A summary of these activities is presented in the table below.

| Compound/Extract | Biological Activity | Quantitative Data (IC50) | Reference |

| Methanol (B129727) Extract of D. volubilis leaves (MEDV) | In vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cell-line | 85.51 ± 4.07 µg/ml | |

| Volubiloside A | α-glucosidase inhibition | 51.3 ± 3.2% inhibition at 40 μM | |

| Drevoluoside N | α-glucosidase inhibition | 50.4 ± 3.1% inhibition at 40 μM | |

| Drevoluoside Q | α-amylase inhibition | 51.3 ± 2.1 μM | |

| 17β-marsdenin | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Stavaroside H | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Hoyacarnoside G | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Loliolide | Phytotoxic activity (against Italian ryegrass and cress) | 0.022 to 0.102 mM | |

| Dehydrovomifoliol | Phytotoxic activity (against Italian ryegrass and cress) | 3.24–4.60 mM |

Synthesis Pathways

As of the latest literature review, no specific chemical synthesis pathways for this compound have been published. The compound is currently obtained through isolation from its natural source, Dregea volubilis.

Experimental Protocols

General Isolation and Purification of Dregeosides from Dregea volubilis

The isolation of this compound and related pregnane glycosides from Dregea volubilis typically involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Methodology:

-

Plant Material Preparation: The leaves or flowers of Dregea volubilis are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, the methanol extract may be partitioned against n-hexane and ethyl acetate.

-

Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or reversed-phase (RP-18) silica. Elution is performed with a gradient of solvents of increasing polarity.

-

Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is often achieved using preparative HPLC, which provides higher resolution to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments, as well as High-Resolution Mass Spectrometry (HR-MS).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Conclusion

This compound is a member of the promising class of polyhydroxypregnane glycosides from Dregea volubilis. While research directly on this compound is limited, studies on related compounds from the same plant have demonstrated a range of biological activities, including potential antitumor and antidiabetic effects. The established isolation protocols provide a clear path for obtaining pure this compound for further investigation. Future research should focus on elucidating the specific biological activities and mechanism of action of this compound, as well as developing synthetic routes to enable more extensive pharmacological studies. This will be crucial for unlocking the full therapeutic potential of this natural product and its analogs for the benefit of drug development professionals.

References

- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]

- 2. Assessment of the Phytotoxic Potential of Dregea volubilis (L.f.) Benth. ex Hook.f. and Identification of its Phytotoxic Substances for Weed Control [mdpi.com]

- 3. Polyhydroxypregnane glycosides from Dregea volubilis | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 4. Polyoxypregnane glycosides from the flowers of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dregeoside Ga1: A Technical Guide to a Polyhydroxypregnane Glycoside and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, a member of the Apocynaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes.[1][2] Scientific investigations into the chemical constituents of Dregea volubilis have revealed a rich diversity of pregnane (B1235032) glycosides, including a series of dregeosides and volubilosides. While specific biological activities and synthesis pathways for this compound are not extensively documented in publicly available literature, the study of its congeners provides valuable insights into the potential therapeutic applications of this class of compounds. This technical guide offers a comprehensive overview of the available literature on this compound and related compounds, focusing on their isolation, known biological activities, and the general experimental protocols employed in their study.

Chemical Classification and Structure

This compound belongs to the family of polyhydroxypregnane glycosides.[3] These are steroidal compounds characterized by a pregnane skeleton, which is a C21 steroid, decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. The structural elucidation of these complex molecules is typically achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Biological Activities of Related Pregnane Glycosides from Dregea volubilis

While specific bioactivity data for this compound is scarce, numerous studies have reported on the pharmacological potential of other pregnane glycosides and extracts isolated from Dregea volubilis. These findings suggest that compounds within this class exhibit a range of biological effects, including antitumor, α-glucosidase and α-amylase inhibition, and phytotoxic activities. A summary of these activities is presented in the table below.

| Compound/Extract | Biological Activity | Quantitative Data (IC50) | Reference |

| Methanol (B129727) Extract of D. volubilis leaves (MEDV) | In vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cell-line | 85.51 ± 4.07 µg/ml | |

| Volubiloside A | α-glucosidase inhibition | 51.3 ± 3.2% inhibition at 40 μM | |

| Drevoluoside N | α-glucosidase inhibition | 50.4 ± 3.1% inhibition at 40 μM | |

| Drevoluoside Q | α-amylase inhibition | 51.3 ± 2.1 μM | |

| 17β-marsdenin | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Stavaroside H | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Hoyacarnoside G | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Loliolide | Phytotoxic activity (against Italian ryegrass and cress) | 0.022 to 0.102 mM | |

| Dehydrovomifoliol | Phytotoxic activity (against Italian ryegrass and cress) | 3.24–4.60 mM |

Synthesis Pathways

As of the latest literature review, no specific chemical synthesis pathways for this compound have been published. The compound is currently obtained through isolation from its natural source, Dregea volubilis.

Experimental Protocols

General Isolation and Purification of Dregeosides from Dregea volubilis

The isolation of this compound and related pregnane glycosides from Dregea volubilis typically involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Methodology:

-

Plant Material Preparation: The leaves or flowers of Dregea volubilis are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, the methanol extract may be partitioned against n-hexane and ethyl acetate.

-

Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or reversed-phase (RP-18) silica. Elution is performed with a gradient of solvents of increasing polarity.

-

Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is often achieved using preparative HPLC, which provides higher resolution to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments, as well as High-Resolution Mass Spectrometry (HR-MS).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Conclusion

This compound is a member of the promising class of polyhydroxypregnane glycosides from Dregea volubilis. While research directly on this compound is limited, studies on related compounds from the same plant have demonstrated a range of biological activities, including potential antitumor and antidiabetic effects. The established isolation protocols provide a clear path for obtaining pure this compound for further investigation. Future research should focus on elucidating the specific biological activities and mechanism of action of this compound, as well as developing synthetic routes to enable more extensive pharmacological studies. This will be crucial for unlocking the full therapeutic potential of this natural product and its analogs for the benefit of drug development professionals.

References

- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]

- 2. Assessment of the Phytotoxic Potential of Dregea volubilis (L.f.) Benth. ex Hook.f. and Identification of its Phytotoxic Substances for Weed Control [mdpi.com]

- 3. Polyhydroxypregnane glycosides from Dregea volubilis | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 4. Polyoxypregnane glycosides from the flowers of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dregeoside Ga1: A Technical Guide to a Polyhydroxypregnane Glycoside and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1 is a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, a member of the Apocynaceae family. This plant has a history of use in traditional medicine for treating a variety of ailments, including tumors, inflammation, and diabetes.[1][2] Scientific investigations into the chemical constituents of Dregea volubilis have revealed a rich diversity of pregnane glycosides, including a series of dregeosides and volubilosides. While specific biological activities and synthesis pathways for this compound are not extensively documented in publicly available literature, the study of its congeners provides valuable insights into the potential therapeutic applications of this class of compounds. This technical guide offers a comprehensive overview of the available literature on this compound and related compounds, focusing on their isolation, known biological activities, and the general experimental protocols employed in their study.

Chemical Classification and Structure

This compound belongs to the family of polyhydroxypregnane glycosides.[3] These are steroidal compounds characterized by a pregnane skeleton, which is a C21 steroid, decorated with multiple hydroxyl groups and glycosidically linked sugar moieties. The structural elucidation of these complex molecules is typically achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[3][4]

Biological Activities of Related Pregnane Glycosides from Dregea volubilis

While specific bioactivity data for this compound is scarce, numerous studies have reported on the pharmacological potential of other pregnane glycosides and extracts isolated from Dregea volubilis. These findings suggest that compounds within this class exhibit a range of biological effects, including antitumor, α-glucosidase and α-amylase inhibition, and phytotoxic activities. A summary of these activities is presented in the table below.

| Compound/Extract | Biological Activity | Quantitative Data (IC50) | Reference |

| Methanol Extract of D. volubilis leaves (MEDV) | In vitro antitumor activity against Ehrlich ascites carcinoma (EAC) cell-line | 85.51 ± 4.07 µg/ml | |

| Volubiloside A | α-glucosidase inhibition | 51.3 ± 3.2% inhibition at 40 μM | |

| Drevoluoside N | α-glucosidase inhibition | 50.4 ± 3.1% inhibition at 40 μM | |

| Drevoluoside Q | α-amylase inhibition | 51.3 ± 2.1 μM | |

| 17β-marsdenin | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Stavaroside H | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Hoyacarnoside G | α-glucosidase inhibition | 32.6% to 47.1% inhibition at 200 μM | |

| Loliolide | Phytotoxic activity (against Italian ryegrass and cress) | 0.022 to 0.102 mM | |

| Dehydrovomifoliol | Phytotoxic activity (against Italian ryegrass and cress) | 3.24–4.60 mM |

Synthesis Pathways

As of the latest literature review, no specific chemical synthesis pathways for this compound have been published. The compound is currently obtained through isolation from its natural source, Dregea volubilis.

Experimental Protocols

General Isolation and Purification of Dregeosides from Dregea volubilis

The isolation of this compound and related pregnane glycosides from Dregea volubilis typically involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Methodology:

-

Plant Material Preparation: The leaves or flowers of Dregea volubilis are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, the methanol extract may be partitioned against n-hexane and ethyl acetate.

-

Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica gel or reversed-phase (RP-18) silica. Elution is performed with a gradient of solvents of increasing polarity.

-

Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is often achieved using preparative HPLC, which provides higher resolution to isolate individual compounds.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments, as well as High-Resolution Mass Spectrometry (HR-MS).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Conclusion

This compound is a member of the promising class of polyhydroxypregnane glycosides from Dregea volubilis. While research directly on this compound is limited, studies on related compounds from the same plant have demonstrated a range of biological activities, including potential antitumor and antidiabetic effects. The established isolation protocols provide a clear path for obtaining pure this compound for further investigation. Future research should focus on elucidating the specific biological activities and mechanism of action of this compound, as well as developing synthetic routes to enable more extensive pharmacological studies. This will be crucial for unlocking the full therapeutic potential of this natural product and its analogs for the benefit of drug development professionals.

References

- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]

- 2. Assessment of the Phytotoxic Potential of Dregea volubilis (L.f.) Benth. ex Hook.f. and Identification of its Phytotoxic Substances for Weed Control [mdpi.com]

- 3. Polyhydroxypregnane glycosides from Dregea volubilis | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 4. Polyoxypregnane glycosides from the flowers of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Bioactivity of Dregeoside Ga1: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, presents a compelling yet enigmatic profile for the scientific community. While its chemical structure has been elucidated, a comprehensive understanding of its in vitro and in vivo effects remains largely uncharted territory. This technical guide aims to consolidate the currently available, albeit limited, scientific information on this compound and to provide a clear perspective on the existing knowledge gaps.

Current State of Research: A Notable Scarcity of Data

The primary challenge in compiling a comprehensive technical guide on this compound is the absence of published research detailing its effects in either in vitro or in vivo models. While the compound is available from commercial suppliers for research purposes, the accompanying documentation typically lacks substantive biological data.

Known Biological Activities: Preliminary and Unconfirmed Findings

The existing information on the biological effects of this compound is sparse and largely preliminary. The following points summarize the extent of the currently documented activities:

-

Potential Role in Bone Metabolism: There is a speculative mention in scientific literature suggesting that this compound "might stimulate bone formation or have potential activity against osteoporosis". However, this hypothesis is not substantiated by published experimental data. In-depth studies are required to validate this potential therapeutic application and to understand the underlying mechanisms.

-

Weak Antifungal Properties: this compound has been reported to exhibit "weak activity against the plant pathogenic fungus Pyricularia oryzae". The minimal morphological deformation concentration was noted as 250 µM. This suggests a low level of antifungal efficacy, and further studies would be necessary to explore its spectrum of activity and potential as an antifungal agent.

Quantitative Data Summary

Due to the limited research, a comprehensive table of quantitative data cannot be provided. The only available quantitative measure is:

| Biological Effect | Target Organism/System | Metric | Value | Reference |

| Antifungal Activity | Pyricularia oryzae | Minimal Morphological Deformation Concentration | 250 µM | Spectroscopic Data of Steroid Glycosides |

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not available in the public domain. To investigate its potential effects, researchers would need to develop and validate novel protocols based on standard methodologies for assessing bone metabolism and antifungal activity.

Hypothetical Experimental Workflow for Investigating Osteogenic Effects:

Caption: Hypothetical workflow for investigating the osteogenic effects of this compound.

Signaling Pathways: An Unexplored Frontier

There is currently no information available regarding the signaling pathways that may be modulated by this compound. Future research would need to explore potential targets, such as pathways involved in osteoblast differentiation (e.g., Wnt/β-catenin, BMP/SMAD signaling) or fungal cell wall integrity, to elucidate its mechanism of action.

Conclusion and Future Directions

-

Systematically screen for a broader range of biological activities.

-

Validate the preliminary findings related to bone formation and antifungal effects.

-

Determine key pharmacological parameters such as efficacy, potency (IC50/EC50 values), and toxicity.

-

Elucidate the underlying molecular mechanisms and signaling pathways.

Until such data becomes available, a comprehensive and in-depth technical guide on the in vitro and in vivo effects of this compound cannot be fully realized. Researchers interested in this compound have a unique opportunity to contribute to the fundamental understanding of its pharmacology and potential therapeutic applications.

The Elusive Bioactivity of Dregeoside Ga1: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Ga1, a steroid glycoside isolated from the plant Dregea volubilis, presents a compelling yet enigmatic profile for the scientific community. While its chemical structure has been elucidated, a comprehensive understanding of its in vitro and in vivo effects remains largely uncharted territory. This technical guide aims to consolidate the currently available, albeit limited, scientific information on this compound and to provide a clear perspective on the existing knowledge gaps.

Current State of Research: A Notable Scarcity of Data

The primary challenge in compiling a comprehensive technical guide on this compound is the absence of published research detailing its effects in either in vitro or in vivo models. While the compound is available from commercial suppliers for research purposes, the accompanying documentation typically lacks substantive biological data.

Known Biological Activities: Preliminary and Unconfirmed Findings

The existing information on the biological effects of this compound is sparse and largely preliminary. The following points summarize the extent of the currently documented activities:

-

Potential Role in Bone Metabolism: There is a speculative mention in scientific literature suggesting that this compound "might stimulate bone formation or have potential activity against osteoporosis". However, this hypothesis is not substantiated by published experimental data. In-depth studies are required to validate this potential therapeutic application and to understand the underlying mechanisms.

-

Weak Antifungal Properties: this compound has been reported to exhibit "weak activity against the plant pathogenic fungus Pyricularia oryzae". The minimal morphological deformation concentration was noted as 250 µM. This suggests a low level of antifungal efficacy, and further studies would be necessary to explore its spectrum of activity and potential as an antifungal agent.

Quantitative Data Summary

Due to the limited research, a comprehensive table of quantitative data cannot be provided. The only available quantitative measure is:

| Biological Effect | Target Organism/System | Metric | Value | Reference |

| Antifungal Activity | Pyricularia oryzae | Minimal Morphological Deformation Concentration | 250 µM | Spectroscopic Data of Steroid Glycosides |

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo evaluation of this compound are not available in the public domain. To investigate its potential effects, researchers would need to develop and validate novel protocols based on standard methodologies for assessing bone metabolism and antifungal activity.

Hypothetical Experimental Workflow for Investigating Osteogenic Effects:

Caption: Hypothetical workflow for investigating the osteogenic effects of this compound.

Signaling Pathways: An Unexplored Frontier

There is currently no information available regarding the signaling pathways that may be modulated by this compound. Future research would need to explore potential targets, such as pathways involved in osteoblast differentiation (e.g., Wnt/β-catenin, BMP/SMAD signaling) or fungal cell wall integrity, to elucidate its mechanism of action.

Conclusion and Future Directions

-

Systematically screen for a broader range of biological activities.

-

Validate the preliminary findings related to bone formation and antifungal effects.

-

Determine key pharmacological parameters such as efficacy, potency (IC50/EC50 values), and toxicity.

-

Elucidate the underlying molecular mechanisms and signaling pathways.